N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 647031-78-5
VCID: VC8129143
InChI: InChI=1S/C14H11Br2NOS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9H2,(H,17,18)
SMILES: C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Br)Br
Molecular Formula: C14H11Br2NOS
Molecular Weight: 401.1 g/mol

N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide

CAS No.: 647031-78-5

Cat. No.: VC8129143

Molecular Formula: C14H11Br2NOS

Molecular Weight: 401.1 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide - 647031-78-5

Specification

CAS No. 647031-78-5
Molecular Formula C14H11Br2NOS
Molecular Weight 401.1 g/mol
IUPAC Name N-(4-bromophenyl)-2-(4-bromophenyl)sulfanylacetamide
Standard InChI InChI=1S/C14H11Br2NOS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9H2,(H,17,18)
Standard InChI Key ZOHXNXRGHUAGFE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Br)Br
Canonical SMILES C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Br)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide consists of two para-brominated phenyl rings connected via a sulfanyl (–S–) group and an acetamide (–NH–CO–) backbone (Figure 1). The IUPAC name reflects this arrangement: the parent acetamide group is substituted at the nitrogen atom by a 4-bromophenyl ring and at the alpha-carbon by a 4-bromophenylsulfanyl moiety. The SMILES representation (O=C(NC1=CC=C(Br)C=C1)CSC2=CC=C(Br)C=C2) underscores the planar geometry of the aromatic rings and the tetrahedral sulfur atom .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H11Br2NOS\text{C}_{14}\text{H}_{11}\text{Br}_2\text{NOS}
Molecular Weight401.12 g/mol
Exact Mass398.89 g/mol
Topological Polar Surface Area56.3 Ų
LogP (Partition Coefficient)4.82

The high logP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents over aqueous media. This property may influence its pharmacokinetic behavior in biological systems .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide typically involves a two-step protocol:

  • Bromination: Introduction of bromine atoms to the phenyl rings of precursor molecules.

  • Sulfanyl-Acetamide Coupling: Reaction between 4-bromoaniline and a sulfanyl-containing acetyl chloride derivative under basic conditions.

For example, a thioether linkage can be formed via nucleophilic substitution between a bromoacetamide intermediate and 4-bromothiophenol. The reaction is often conducted in anhydrous dimethylformamide (DMF) with potassium carbonate as a base, yielding the target compound after purification by column chromatography.

Table 2: Representative Synthesis Conditions

ParameterConditionSource
SolventAnhydrous DMF
BaseK2CO3\text{K}_2\text{CO}_3
Temperature80–100°C
Reaction Time12–24 hours
Yield60–75%

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR spectra reveal distinct peaks for the acetamide NH proton (~10.2 ppm), aromatic protons (7.2–7.6 ppm), and methylene protons adjacent to sulfur (~3.8 ppm).

  • Mass Spectrometry: High-resolution mass spectra (HRMS) confirm the molecular ion peak at m/z=400.89m/z = 400.89 [M+H]+^+ .

  • IR Spectroscopy: Stretching vibrations at 1650 cm1^{-1} (C=O), 1540 cm1^{-1} (N–H), and 670 cm1^{-1} (C–S) validate functional groups.

Physicochemical and Stability Profiles

Thermal Properties

While experimental data on melting and boiling points are unavailable for this specific compound, analogous brominated acetamides exhibit melting points between 150–200°C and decompose above 300°C . The density is estimated at ~1.8 g/cm3^3 based on structurally similar molecules .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the acetamide group.

Comparative Analysis with Structural Analogs

Role of Substituents

  • Methyl Groups: Adding a methyl group (e.g., N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide) increases molecular weight (415.1 g/mol) and lipophilicity (logP = 5.1), potentially enhancing blood-brain barrier penetration.

  • Heterocyclic Extensions: Incorporating triazole or pyrimidine rings (e.g., PubChem CID 1156508) introduces hydrogen-bonding sites, improving target affinity .

Table 3: Impact of Structural Modifications

ModificationEffect on PropertiesSource
Bromine substitutionEnhances halogen bonding
Sulfanyl linkageIncreases metabolic stability
Heterocyclic additionsImproves enzymatic inhibition

Future Research Directions

  • Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Identification: Screen against libraries of viral and bacterial targets to identify lead candidates.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to optimize potency and reduce toxicity.

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